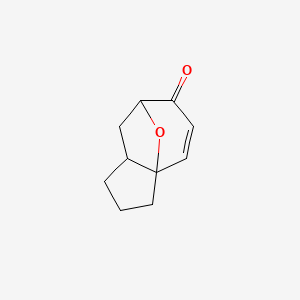
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is a complex organic compound with a unique structure It is characterized by its azulene core, which is a bicyclic structure consisting of fused five- and seven-membered rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one typically involves multiple steps, starting from simpler organic molecules One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azulene core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as chromatography or crystallization are employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly for its anti-inflammatory and antimicrobial properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1H-3a,7-Methanoazulene: This compound shares the azulene core but lacks the epoxy group, resulting in different chemical properties and reactivity.
Cedrene: Another azulene derivative, cedrene has a similar structure but different functional groups, leading to distinct applications and behavior.
Uniqueness
1,2,3,7,8,8a-Hexahydro-6H-3a,7-epoxyazulen-6-one is unique due to its combination of the azulene core and the epoxy group. This combination imparts specific reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
84735-84-2 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
11-oxatricyclo[5.3.1.01,5]undec-9-en-8-one |
InChI |
InChI=1S/C10H12O2/c11-8-3-5-10-4-1-2-7(10)6-9(8)12-10/h3,5,7,9H,1-2,4,6H2 |
InChI Key |
PKUHCAHDPPVTCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3C(=O)C=CC2(C1)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















